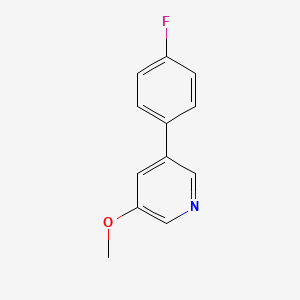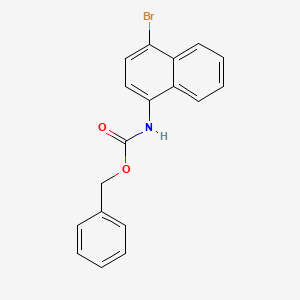
Benzyl (4-bromonaphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-bromonaphthalen-1-yl)carbamate is an organic compound with the molecular formula C18H14BrNO2 and a molecular weight of 356.21 . It belongs to the family of boron-containing compounds and is also known as Boronophenylalanine (BPA).
Synthesis Analysis
This compound can be synthesized by reacting bromonaphthalene with benzyl isocyanate in the presence of a base such as potassium carbonate. The product is purified using column chromatography, and its identity is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.Molecular Structure Analysis
The molecular structure of Benzyl (4-bromonaphthalen-1-yl)carbamate consists of a benzyl group attached to a carbamate group, which is further connected to a 4-bromonaphthalen-1-yl group . The InChI code for this compound is 1S/C18H14BrNO2/c19-16-10-11-17 (15-9-5-4-8-14 (15)16)20-18 (21)22-12-13-6-2-1-3-7-13/h1-11H,12H2, (H,20,21) .Chemical Reactions Analysis
As a carbamate derivative, Benzyl (4-bromonaphthalen-1-yl)carbamate can participate in various chemical reactions. For instance, it can be used as a reagent for the nucleophilic introduction of an amino-protected group .Physical And Chemical Properties Analysis
Benzyl (4-bromonaphthalen-1-yl)carbamate has a predicted boiling point of 456.9±38.0 °C and a predicted density of 1.484±0.06 g/cm3 . It has a predicted pKa value of 13.35±0.43 . The compound should be stored at 2-8°C for optimal stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methodologies for synthesizing compounds structurally related to Benzyl (4-bromonaphthalen-1-yl)carbamate, focusing on their synthesis, characterization, and potential applications. For instance, studies on the synthesis of dihydropyrimidine derivatives and methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives demonstrate advanced techniques in organic synthesis utilizing catalytic processes and solvent-free conditions for efficiency and sustainability (Sherekar, Kakade, & Padole, 2021); (Ghashang, 2014).
Biological Evaluation
Compounds related to Benzyl (4-bromonaphthalen-1-yl)carbamate have been evaluated for their biological activities, such as antimicrobial properties and enzyme inhibition. For example, sulfonamide-based carbamates have shown selective inhibition of certain enzymes, indicating potential therapeutic applications (Magar et al., 2021).
Spectroscopic Studies and Molecular Analysis
Vibrational spectroscopic studies and molecular analysis of related compounds provide insights into their electronic properties, contributing to the understanding of their reactivity and potential applications in materials science (Rao, Prasad, Sri, & Veeraiah, 2016).
Catalysis and Chemical Transformations
Research into the catalytic applications of related compounds, such as in the intramolecular hydrofunctionalization of allenes, showcases the role of Benzyl (4-bromonaphthalen-1-yl)carbamate derivatives in facilitating complex chemical transformations, which are crucial in the synthesis of heterocyclic compounds and pharmaceuticals (Zhang et al., 2006).
Wirkmechanismus
Target of Action
Benzyl (4-bromonaphthalen-1-yl)carbamate, also known as 1-(Cbz-Amino)-4-bromonaphthalene, is a compound that primarily targets amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .
Mode of Action
The compound interacts with its targets through a process known as carbamate protection . This process involves the reaction of the nucleophilic amine to the highly reactive chloroformate . As chloride is the leaving group, the reaction liberates hydrochloric acid and requires some base . This results in the formation of a less reactive carbamate group .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines . The formation of the carbamate group can alter the reactivity of the amine, potentially affecting its participation in various biochemical reactions . The downstream effects of this can vary widely depending on the specific amine and its role in the organism’s biochemistry .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and stability . For instance, the compound’s relatively high molecular weight (356.22 g/mol ) could potentially impact its absorption and distribution .
Result of Action
The primary result of the action of Benzyl (4-bromonaphthalen-1-yl)carbamate is the protection of amines . By forming a carbamate group, the compound reduces the reactivity of the amine . This can have various molecular and cellular effects, depending on the specific amine and its role in the organism’s biochemistry .
Action Environment
The action, efficacy, and stability of Benzyl (4-bromonaphthalen-1-yl)carbamate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of its environment . Additionally, factors such as temperature and the presence of other chemicals can also impact the compound’s action .
Eigenschaften
IUPAC Name |
benzyl N-(4-bromonaphthalen-1-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEZGWHQCCNKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681984 |
Source


|
| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromonaphthalen-1-yl)carbamate | |
CAS RN |
1215206-51-1 |
Source


|
| Record name | Benzyl (4-bromonaphthalen-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

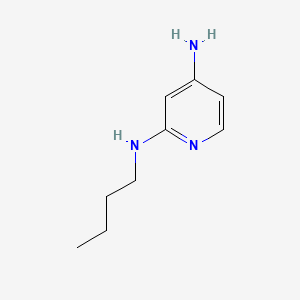
![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine](/img/structure/B577744.png)

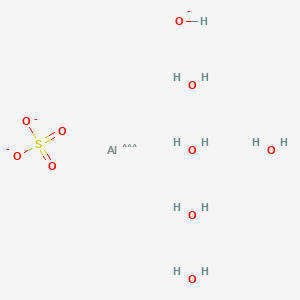
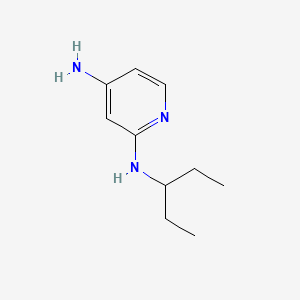
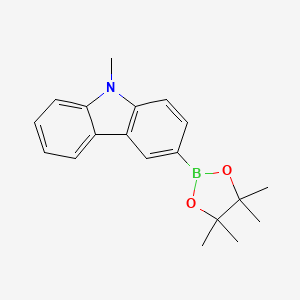
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
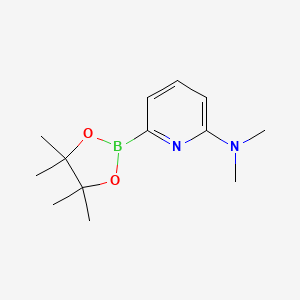

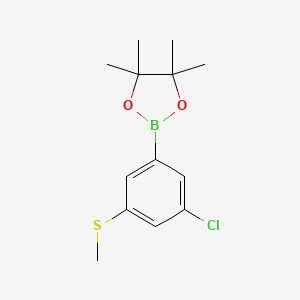

![Carbonic acid, 4-(1,1-diMethylethyl)-2-[2-[(Methoxycarbonyl)oxy]-1,1-diMethylethyl]phenyl Methyl est](/img/no-structure.png)
![1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine](/img/structure/B577758.png)
